molecular formula C11H22O2 B1262660 6-Methoxy-2,6-dimethyloctanal CAS No. 929253-05-4

6-Methoxy-2,6-dimethyloctanal

Cat. No.: B1262660
CAS No.: 929253-05-4
M. Wt: 186.29 g/mol
InChI Key: XMLIBBMPASIZBW-UHFFFAOYSA-N
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Description

6-methoxy-2,6-dimethyloctanal is an aldehyde and a monoterpenoid. It has a role as a fragrance.

Properties

CAS No.

929253-05-4

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

6-methoxy-2,6-dimethyloctanal

InChI

InChI=1S/C11H22O2/c1-5-11(3,13-4)8-6-7-10(2)9-12/h9-10H,5-8H2,1-4H3

InChI Key

XMLIBBMPASIZBW-UHFFFAOYSA-N

SMILES

CCC(C)(CCCC(C)C=O)OC

Canonical SMILES

CCC(C)(CCCC(C)C=O)OC

929253-05-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

180 g Potassium hydroxide dissolved in 800 ml water was added over 2 h to 810 g 3-(4-methoxy-4-methyl-hexyl)-3-methyl-oxirane-2-carboxylic acid methyl ester at a temperature of 0° C. to 5° C. Then 36 g KOH dissolved in 150 ml water was added in portions till the colour change from orange to beige persisted. The mixture which had pH 11 was then acidified at 0° C. by the addition of HCl 32% (300 ml, added over 30 minutes), followed by diluted phosphoric acid till pH 3 was reached. The phases were separated and the aqueous phase extracted with tert.-butyl methyl ether. The combined organic phases were washed with concentrated NaCl solution prior to evaporating the solvent. The very viscous oil which remained (780 g) was added dropwise over a period of 3 h to 300 ml PEG 200 which was kept at 160° C. Thereby the product distilled off. After the addition, steam was injected for about 30 minutes to distil off any steam-volatile product. The two phases of the distillate were separated and the aqueous phase extracted with tert.-butyl methyl ether. The combined organic phases were washed with KHCO3 and NaCl. Evaporation of the solvent afforded 380 g of a faintly yellow oil which was distilled over a 60 cm Sulzer column to give 338 g 6-methoxy-2,6-dimethyl-octanal (bp. 65°-66° C./0.3 Torr=0.399 mbar).
Quantity
180 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
3-(4-methoxy-4-methyl-hexyl)-3-methyl-oxirane-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
36 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-2,6-dimethyloctanal
Reactant of Route 2
6-Methoxy-2,6-dimethyloctanal
Reactant of Route 3
6-Methoxy-2,6-dimethyloctanal
Reactant of Route 4
6-Methoxy-2,6-dimethyloctanal
Reactant of Route 5
6-Methoxy-2,6-dimethyloctanal
Reactant of Route 6
Reactant of Route 6
6-Methoxy-2,6-dimethyloctanal

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